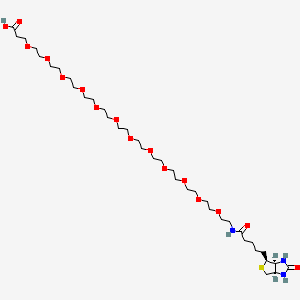

Biotin-PEG12-Acid

Vue d'ensemble

Description

Biotin-PEG12-Acid is a biotinylation reagent that consists of biotin linked to a polyethylene glycol (PEG) spacer arm with 12 ethylene glycol units. This compound is widely used in biochemical research and biotechnology for labeling and conjugating biomolecules such as proteins, peptides, and nucleotides. The PEG spacer arm imparts water solubility and flexibility, reducing steric hindrance and enhancing the solubility of the biotinylated molecules .

Mécanisme D'action

Target of Action

Biotin-PEG12-Acid is primarily used to label primary amine-containing macromolecules , such as antibodies and proteins . The primary targets are the primary amines (-NH2), such as the side-chain of lysine (K) residues and the N-termini of polypeptides .

Mode of Action

This compound interacts with its targets through a process known as biotinylation . In pH 7-9 buffers, this compound reacts efficiently with primary amino groups (-NH2) by nucleophilic attack, forming an amide bond and releasing the NHS . This reaction is irreversible, forming permanent amide bonds .

Biochemical Pathways

Biotin, a component of this compound, acts as a coenzyme in critical biochemical processes such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism . Biotin-dependent carboxylases consist of three domains: biotin carboxyl carrier protein (BCCP), biotin carboxylase (BC), and carboxyl transferase (CT) .

Pharmacokinetics

The hydrophilic polyethylene glycol (PEG) spacer arm of this compound imparts water solubility that is transferred to the biotinylated molecule . This enhances the solubility of the compound, helping to prevent aggregation of biotinylated antibodies stored in solution . .

Result of Action

The result of this compound’s action is the biotinylation of primary amine-containing macromolecules . Biotinylated proteins typically retain biological activity because the biotin group is relatively small . An antibody conjugated with several biotin molecules can amplify signal, thereby increasing the sensitivity of many assays .

Action Environment

The action of this compound is influenced by environmental factors such as pH and moisture . The reaction between this compound and primary amines occurs efficiently in pH 7-9 buffers . It’s also important to minimize the compound’s exposure to moisture because the NHS-ester reactive group is susceptible to hydrolysis .

Analyse Biochimique

Biochemical Properties

Biotin-PEG12-Acid enables simple and efficient biotin labeling of antibodies, proteins, and any other primary amine-containing macromolecule . The bond formation between biotin and avidin is rapid and, once formed, is unaffected by most extremes of pH, organic solvents, and other denaturing agents .

Cellular Effects

The effects of this compound on cells are primarily related to its role in biotin labeling of proteins. Biotinylated proteins typically retain biological activity because the biotin group is relatively small . An antibody conjugated with several biotin molecules can amplify signal, thereby increasing the sensitivity of many assays .

Molecular Mechanism

This compound reacts efficiently with primary amino groups (-NH2) by nucleophilic attack, forming an amide bond and releasing the NHS . This reaction is commonly used in biotinylation reagents .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits stability and does not permeate the cell membrane as long as the cell remains intact . Only primary amines exposed on the surface will react with this compound .

Transport and Distribution

This compound dissolves readily in polar solutions, but it does not permeate the cell membrane . As long as the cell remains intact, only primary amines exposed on the surface will react with this compound .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Biotin-PEG12-Acid typically involves the conjugation of biotin to a PEG spacer arm through a series of chemical reactions. One common method is the use of N-hydroxysuccinimide (NHS) esters, which react with primary amines to form stable amide bonds. The reaction is usually carried out in a buffer solution at pH 7-9 .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated equipment to ensure consistency and purity. The process includes the preparation of PEG12-NHS ester, followed by its reaction with biotin under controlled conditions. The final product is purified using techniques such as chromatography to remove any impurities .

Analyse Des Réactions Chimiques

Types of Reactions

Biotin-PEG12-Acid primarily undergoes nucleophilic substitution reactions, where the NHS ester reacts with primary amines to form amide bonds. This reaction is highly specific and efficient, making it ideal for biotinylation of proteins and other biomolecules .

Common Reagents and Conditions

Reagents: N-hydroxysuccinimide (NHS) esters, primary amines

pH 7-9 buffer solutions, typically phosphate-buffered saline (PBS)Major Products Formed

The major product formed from the reaction of this compound with primary amines is a biotinylated molecule with an amide bond linking the biotin to the target molecule .

Applications De Recherche Scientifique

Biotin-PEG12-Acid has a wide range of applications in scientific research:

Chemistry: Used for the biotinylation of small molecules and polymers to facilitate their detection and purification.

Biology: Employed in the labeling of proteins, peptides, and nucleotides for various assays, including Western blotting, ELISA, and immunohistochemistry.

Medicine: Utilized in the development of diagnostic assays and therapeutic agents, particularly in the detection and targeting of specific biomolecules.

Industry: Applied in the production of biotinylated reagents and kits for research and diagnostic purposes

Comparaison Avec Des Composés Similaires

Similar Compounds

Biotin-PEG4-Acid: Contains a shorter PEG spacer arm with 4 ethylene glycol units.

Biotin-PEG8-Acid: Contains a PEG spacer arm with 8 ethylene glycol units.

Biotin-PEG24-Acid: Contains a longer PEG spacer arm with 24 ethylene glycol units

Uniqueness

Biotin-PEG12-Acid is unique due to its optimal PEG spacer length, which provides a balance between solubility and flexibility. This makes it particularly effective for biotinylation applications where reduced steric hindrance and enhanced solubility are crucial .

Propriétés

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H69N3O16S/c41-34(4-2-1-3-33-36-32(31-57-33)39-37(44)40-36)38-6-8-46-10-12-48-14-16-50-18-20-52-22-24-54-26-28-56-30-29-55-27-25-53-23-21-51-19-17-49-15-13-47-11-9-45-7-5-35(42)43/h32-33,36H,1-31H2,(H,38,41)(H,42,43)(H2,39,40,44)/t32-,33-,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMUKWXFLKZKMD-UEMWQVMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H69N3O16S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

844.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1621423-14-0 | |

| Record name | Biotin-PEG12-Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-[2-[2-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]propoxy]ethoxy]ethoxy]propyl]-6-methoxy-9H-pyrimido[4,5-b]indole-2-carboxamide](/img/structure/B606048.png)

![(2S)-6-(4-aminopiperazin-1-yl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B606052.png)

![Benzamide,3-(1-amino-1-methylethyl)-N-[(2R)-1,2,3,4-tetrahydro-7-[(5,6,7,8-tetrahydro-7-oxo-1,8-naphthyridin-4-yl)oxy]-2-naphthalenyl]-5-(trifluoromethyl)-](/img/structure/B606057.png)

![4-[(2S,3aR,5R,6R,6aR)-6'-chloro-6-(3-chloro-2-fluorophenyl)-4-(cyclopropylmethyl)-2'-oxospiro[1,2,3,3a,6,6a-hexahydropyrrolo[3,2-b]pyrrole-5,3'-1H-indole]-2-yl]benzoic acid](/img/structure/B606065.png)